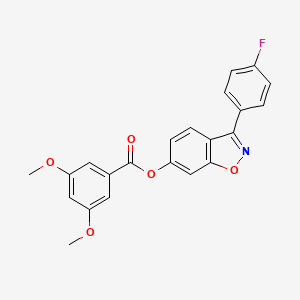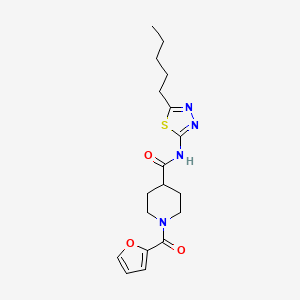![molecular formula C29H20O4 B11167032 10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11167032.png)
10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one: is a complex organic compound that belongs to the class of furochromones. This compound is characterized by its unique structure, which includes a biphenyl group, a methoxy group, and a methyl group attached to a benzo[c]furo[3,2-g]chromen-5-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the benzo[c]furo[3,2-g]chromen-5-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the biphenyl group: This step often involves a Suzuki coupling reaction, where a biphenyl boronic acid is coupled with a halogenated intermediate.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The biphenyl, methoxy, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory and anticancer treatments.
Industry: It may be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
Compared to these similar compounds, 10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one stands out due to the presence of the biphenyl group, which can significantly influence its chemical and biological properties. The biphenyl group may enhance the compound’s ability to interact with biological targets, potentially leading to greater efficacy in therapeutic applications.
Properties
Molecular Formula |
C29H20O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-methoxy-7-methyl-10-(4-phenylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C29H20O4/c1-17-27-24(15-23-22-13-12-21(31-2)14-25(22)29(30)33-28(17)23)26(16-32-27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-16H,1-2H3 |
InChI Key |
DQEQPIKOUNUANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=C(C=C6)OC)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11166955.png)
![4-fluoro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B11166960.png)
![3,5-dimethoxy-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11166975.png)

![5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11166993.png)
![N-(2-ethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167002.png)
![Propyl 4-[({3-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B11167012.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11167018.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B11167023.png)
![3-(4-methoxyphenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11167031.png)

![4,5-dimethoxy-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11167047.png)
![5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11167057.png)
![1-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11167062.png)
